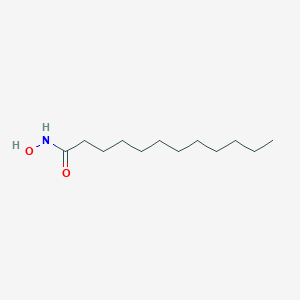
N-hydroxydodecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-hydroxydodecanamide, also known as dodecanohydroxamic acid, is an organic compound with the molecular formula C₁₂H₂₅NO₂. It belongs to the class of hydroxamic acids, which are characterized by the presence of a hydroxylamine group (-NHOH) attached to a carbonyl group (C=O). This compound is known for its ability to chelate metal ions, making it useful in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
N-hydroxydodecanamide can be synthesized through the reaction of lauric acid with hydroxylamine. The general procedure involves the following steps:
Activation of Lauric Acid: Lauric acid is first activated by converting it into its ester form, typically using a reagent like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).
Reaction with Hydroxylamine: The activated ester is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as sodium hydroxide (NaOH) to yield laurohydroxamic acid.
Industrial Production Methods
In industrial settings, the production of laurohydroxamic acid may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the conversion of lauric acid to laurohydroxamic acid.
化学反应分析
Types of Reactions
N-hydroxydodecanamide undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as iron (Fe³⁺) and copper (Cu²⁺).
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to amides under specific conditions.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Chelation: Typically involves metal salts like ferric chloride (FeCl₃) or cupric sulfate (CuSO₄) in aqueous or organic solvents.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed.
Major Products Formed
Chelation: Metal-laurohydroxamate complexes.
Oxidation: Nitroso derivatives.
Reduction: Corresponding amides.
Substitution: Substituted hydroxamic acids.
科学研究应用
N-hydroxydodecanamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in mineral processing as a flotation agent to separate valuable minerals from ores.
作用机制
N-hydroxydodecanamide exerts its effects primarily through chelation. The hydroxylamine group forms a stable complex with metal ions, which can inhibit the activity of metalloenzymes by blocking their active sites. This chelation mechanism is crucial in its role as an enzyme inhibitor and in various industrial applications.
相似化合物的比较
Similar Compounds
Acetohydroxamic acid: Used as a urease inhibitor in medical applications.
Benzohydroxamic acid: Known for its use in analytical chemistry and as a chelating agent.
Octylhydroxamic acid: Utilized in mineral processing and as a corrosion inhibitor.
Uniqueness of Laurohydroxamic Acid
N-hydroxydodecanamide is unique due to its long alkyl chain, which imparts hydrophobic properties. This makes it particularly effective in applications where both hydrophobic interactions and metal chelation are required, such as in mineral flotation and surface coatings.
属性
CAS 编号 |
10335-68-9 |
|---|---|
分子式 |
C12H25NO2 |
分子量 |
215.33 g/mol |
IUPAC 名称 |
N-hydroxydodecanamide |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11-12(14)13-15/h15H,2-11H2,1H3,(H,13,14) |
InChI 键 |
HINLVYCXMWGFEP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NO |
规范 SMILES |
CCCCCCCCCCCC(=O)NO |
Key on ui other cas no. |
10335-68-9 94166-52-6 |
同义词 |
N-hydroxydodecanaMide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















